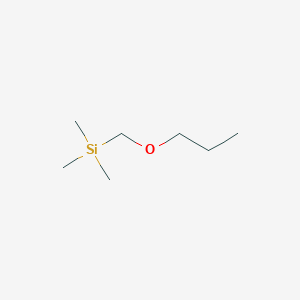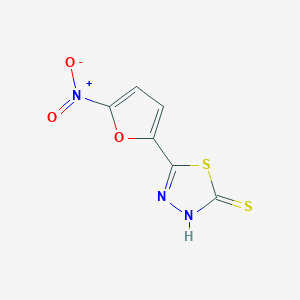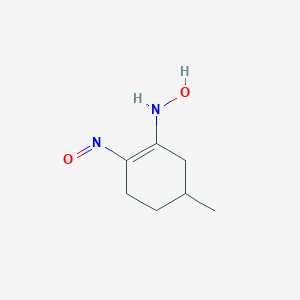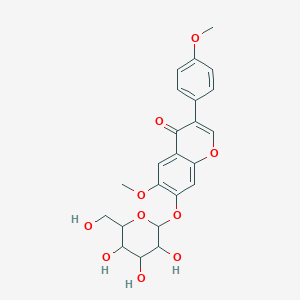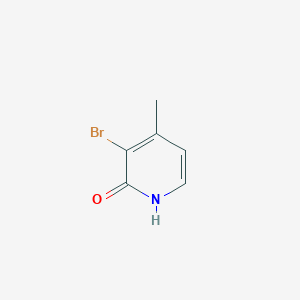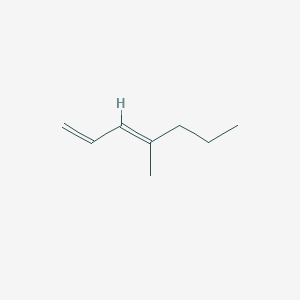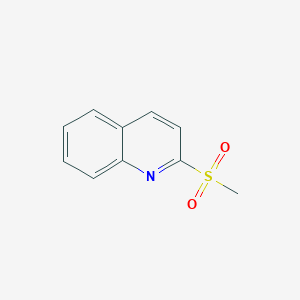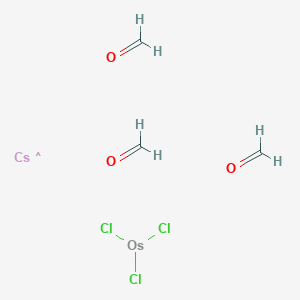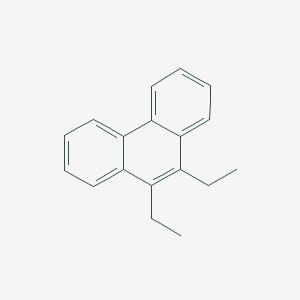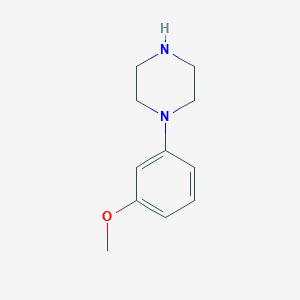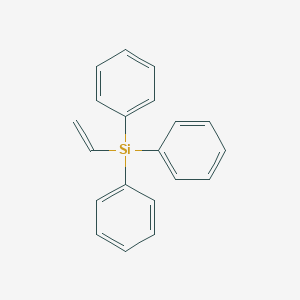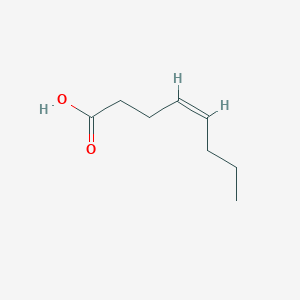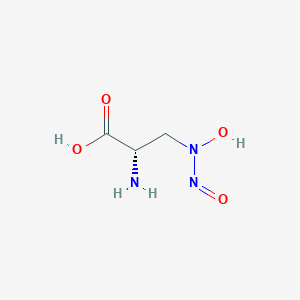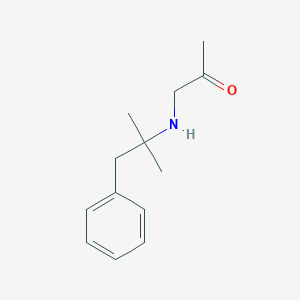
2-Propanone, 1-(alpha,alpha-dimethyl-beta-phenethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(alpha,alpha-dimethyl-beta-phenethylamino)-, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It belongs to the amphetamine class of drugs and is known for its empathogenic and entactogenic effects. MDMA is a popular recreational drug and has been used in therapeutic settings.
作用機序
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also affects the release and reuptake of these neurotransmitters. This leads to altered mood, increased empathy, and heightened emotional experiences.
Biochemical and Physiological Effects:
MDMA has several physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of MDMA can lead to neurotoxicity and cognitive impairments.
実験室実験の利点と制限
MDMA has been used in laboratory experiments to study its effects on the brain and behavior. It has been used to investigate the role of serotonin in mood regulation and social behavior. However, the use of MDMA in research is limited due to its potential for abuse and neurotoxicity.
将来の方向性
There are several future directions for research on MDMA. One area of interest is the use of MDMA-assisted therapy for other psychiatric disorders, such as depression and addiction. Another area of research is the development of safer and more effective MDMA analogs for therapeutic use. Additionally, there is a need for further studies on the long-term effects of MDMA use on the brain and behavior.
In conclusion, MDMA is a synthetic psychoactive drug that has been studied extensively for its therapeutic potential. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to altered mood and heightened emotional experiences. While MDMA has shown promise in clinical trials, its use in research is limited due to its potential for abuse and neurotoxicity. There are several future directions for research on MDMA, including the development of safer and more effective analogs for therapeutic use and further studies on its long-term effects.
合成法
MDMA is synthesized from safrole, a natural oil derived from the bark of the sassafras tree. The synthesis involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is usually sold in pill form.
科学的研究の応用
MDMA has been studied extensively for its potential therapeutic effects. It has been used in psychotherapy to treat post-traumatic stress disorder (PTSD) and anxiety in patients. MDMA-assisted therapy has shown promising results in clinical trials and is currently being investigated further.
特性
CAS番号 |
19213-12-8 |
|---|---|
製品名 |
2-Propanone, 1-(alpha,alpha-dimethyl-beta-phenethylamino)- |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC名 |
1-[(2-methyl-1-phenylpropan-2-yl)amino]propan-2-one |
InChI |
InChI=1S/C13H19NO/c1-11(15)10-14-13(2,3)9-12-7-5-4-6-8-12/h4-8,14H,9-10H2,1-3H3 |
InChIキー |
JTMLIIPAUGESEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)CC1=CC=CC=C1 |
正規SMILES |
CC(=O)CNC(C)(C)CC1=CC=CC=C1 |
その他のCAS番号 |
19213-12-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



